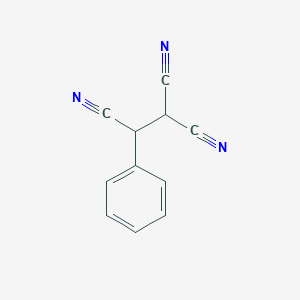

2-Phenylethane-1,1,2-tricarbonitrile

描述

属性

CAS 编号 |

4965-21-3 |

|---|---|

分子式 |

C11H7N3 |

分子量 |

181.19 g/mol |

IUPAC 名称 |

2-phenylethane-1,1,2-tricarbonitrile |

InChI |

InChI=1S/C11H7N3/c12-6-10(7-13)11(8-14)9-4-2-1-3-5-9/h1-5,10-11H |

InChI 键 |

WNXNIEBRTSYZBJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(C#N)C(C#N)C#N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Phenylethane 1,1,2 Tricarbonitrile

Direct Synthetic Routes to 2-Phenylethane-1,1,2-tricarbonitrile

The construction of the this compound core is accessible through several key synthetic methodologies, with cycloaddition reactions being particularly prominent.

Formal [2+2] Cycloaddition-Retroelectrocyclization Reactions with Electron-Deficient Olefins

A powerful and "click-like" method for the synthesis of donor-acceptor chromophores, including the tricarbonitrile scaffold, is the formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction. google.comgoogle.com This reaction typically involves the coupling of an electron-rich alkyne with a highly electron-deficient alkene. The process is characterized by its efficiency and high yields for producing complex molecules in a single, atom-economical step. acs.org

The mechanism of the CA-RE reaction is understood to be a stepwise process rather than a concerted one. google.comgoogle.com It commences with a nucleophilic attack from the electron-rich alkyne onto the electron-deficient olefin, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes ring-closure to form a transient, highly strained cyclobutene (B1205218) adduct. The final step is a retro-electrocyclization of this cyclobutene, which opens up to yield the final, more stable, conjugated product. acs.orgdocbrown.info Detailed kinetic studies using NMR spectroscopy have provided evidence for this stepwise mechanism and have even suggested that the final product can exhibit autocatalytic behavior, promoting the initial cycloaddition step. google.comgoogle.com

Reactions Involving Phenylacetylenes and Tetracyanoethylene (B109619)

The reaction between phenylacetylene (B144264) (an electron-rich alkyne) and tetracyanoethylene (TCNE), a quintessential electron-deficient olefin, is a classic example of the CA-RE sequence and a direct route to 2-phenylethene-1,1,2-tricarbonitrile (B15400846). google.comacs.org This reaction has been extensively studied for the synthesis of various push-pull chromophores. acs.org

The process begins with the nucleophilic attack of the terminal carbon of phenylacetylene on one of the carbons of the TCNE double bond. This leads to a zwitterionic intermediate where the negative charge is stabilized by the adjacent cyano groups (a dicyanomethide anion). acs.org This is followed by a rapid ring closure to form the cyclobutene intermediate, which then undergoes a concerted retro-electrocyclization to furnish the final tetracyanobuta-1,3-diene derivative. google.comgoogle.comacs.org The reaction is highly efficient and can be performed under mild conditions, often proceeding readily at room temperature or with gentle heating. acs.orgnih.gov The general pathway is illustrated in the table below.

Table 1: Mechanistic Steps of the CA-RE Reaction between Phenylacetylene and TCNE

| Step | Description | Intermediate |

|---|---|---|

| 1. Nucleophilic Attack | The electron-rich alkyne (phenylacetylene) attacks the electron-deficient alkene (TCNE). | Zwitterionic Intermediate |

| 2. Cycloaddition (CA) | The zwitterionic intermediate undergoes ring closure. | Cyclobutene Adduct |

| 3. Retroelectrocyclization (RE) | The cyclobutene ring opens to form the final conjugated product. | 2-Phenylethene-1,1,2-tricarbonitrile |

Other Established Synthetic Pathways for Tricarbonitrile Compounds

While the CA-RE reaction is a primary route to the specific target compound, other methodologies exist for the synthesis of molecules containing a tricarbonitrile framework.

One classical method in nitrile chemistry is the Thorpe-Ziegler reaction , which is an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic ketone after hydrolysis. While this method primarily yields cyclic products, the underlying Thorpe condensation involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines, demonstrating a key C-C bond-forming strategy in nitrile chemistry. wikipedia.orgchemeurope.com

Another relevant method is the cyanoalkylation of dinitriles. For instance, aliphatic α,ω-dinitriles can be treated with a strong base to form an intermediate carbanion, which can then react with acrylonitrile (B1666552) in a Michael addition fashion. This process extends the carbon chain and introduces an additional nitrile group, leading to the formation of aliphatic tricarbonitriles.

Table 2: Example of Aliphatic Tricarbonitrile Synthesis

| Reactant 1 | Reactant 2 | Base | Product |

|---|

Furthermore, multicomponent reactions offer efficient pathways to highly functionalized nitrile compounds. For example, the condensation of malononitrile (B47326) (two equivalents) with various aldehydes and thiols can produce 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, showcasing a method for constructing complex molecules bearing multiple cyano groups in a single step.

Derivatization Strategies and Functionalization of the Phenylethane-1,1,2-tricarbonitrile Core

The this compound scaffold serves as a versatile platform for further chemical modification, allowing for the synthesis of novel compounds with tailored properties, particularly for applications in materials science.

Introduction of Hydrazone Moieties for Sensitizer (B1316253) Design

A key derivatization strategy involves the introduction of hydrazone functionalities, which is particularly relevant in the design of dye sensitizers for applications such as dye-sensitized solar cells (DSSCs). Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, typically formed by the reaction of a hydrazine (B178648) with an aldehyde or ketone. chem-station.com

In the context of the phenylethane-1,1,2-tricarbonitrile core, a phenyl ring bearing a hydrazine group can be used as the starting alkyne in the CA-RE reaction. The resulting tricarbonitrile product can then be condensed with various substituted benzaldehydes to introduce the hydrazone moiety. This approach has been successfully used to synthesize a series of novel hydrazone dyes. The tricarbonitrile portion of the molecule acts as a strong electron acceptor (anchoring group), while the substituted phenylhydrazone part serves as the electron donor.

Three such sensitizers have been synthesized:

NBHPET : 2-{4-[2-(4-Nitrobenzylidene) hydrazino]phenyl}ethylene-1,1,2-tricarbonitrile

CBHPET : 2-{4-[2-p-Chlorobenzylidenehydrazino] phenyl}- ethylene-1,1,2-tri carbonitrile

BBHPET : 2-{4-[2-p-Bromobenzylidenehydrazino] phenyl}ethylene-1,1,2-tricarbonitrile

The synthesis involves the condensation of the precursor, 2-(4-hydrazinophenyl)ethylene-1,1,2-tricarbonitrile, with the corresponding substituted benzaldehyde (B42025). These dyes exhibit strong solvatochromic effects, and theoretical studies suggest their potential as efficient sensitizers due to the favorable alignment of their molecular orbital energy levels with the conduction band of titanium dioxide.

Substituent Effects on Synthetic Outcomes and Product Yields

The electronic nature of substituents on the phenyl ring of phenylacetylene has a pronounced effect on the course and efficiency of the CA-RE reaction. Electron-donating groups on the phenyl ring enhance the nucleophilicity of the alkyne, generally leading to faster reaction rates and higher yields of the tricarbonitrile product.

Conversely, the nature of the substituent on the derivatized hydrazone moiety also plays a critical role in the properties of the final product, although the impact on the synthetic yield of the final condensation step may be less pronounced. The electronic properties of these substituents (e.g., -NO₂, -Cl, -Br) are primarily intended to modulate the optoelectronic characteristics of the dye sensitizers. For example, the introduction of a strong electron-withdrawing group like a nitro group can significantly alter the intramolecular charge-transfer characteristics of the molecule.

Studies on the regioselectivity of [2+2] cycloadditions with unsymmetrical reactants have shown that the nature of the substituents can strongly influence which regioisomer is formed, although in the case of TCNE, the symmetry of the olefin simplifies the outcome. nih.gov Nevertheless, the reaction kinetics are highly sensitive to the electronic properties of the alkyne component.

Table 3: Substituent Effects on Synthesized Hydrazone Dyes

| Compound | Substituent on Benzylidene | Electronic Nature | Potential Impact |

|---|---|---|---|

| NBHPET | 4-Nitro (-NO₂) | Strong Electron-Withdrawing | Enhances electron-accepting character, shifts absorption spectra. |

| CBHPET | 4-Chloro (-Cl) | Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Modulates electronic properties and solubility. |

| BBHPET | 4-Bromo (-Br) | Similar to Chloro | Fine-tunes optoelectronic properties. |

Green Chemistry Approaches and Catalysis in Tricarbonitrile Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including poly-nitriles, to minimize environmental impact. nih.govresearchgate.net These approaches focus on improving synthetic efficiency, reducing waste, and utilizing less toxic reagents and solvents. researchgate.netresearchgate.net In the context of synthesizing compounds structurally related to this compound, several green methodologies and catalytic systems have been explored.

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is a cornerstone of green synthesis. researchgate.net For reactions such as the Knoevenagel condensation, a common method for forming carbon-carbon bonds in acrylonitrile derivatives, eco-friendly catalysts have been successfully employed. researchgate.netrsc.org For instance, cellulose (B213188) sulfuric acid (CSA) has been utilized as an economical and biodegradable catalyst. researchgate.net Similarly, systems like Ru(II)/PEG-400 offer the advantage of being homogeneous and recyclable, operating in biodegradable solvents. researchgate.net The choice of solvent is another critical aspect, with a move away from volatile organic compounds towards greener alternatives like water, ionic liquids, or bio-based solvents such as gluconic acid aqueous solutions. nih.govresearchgate.net Ultrasound-assisted synthesis in water has also been shown to produce tetra-substituted pyrrole (B145914) derivatives in high yields without a catalyst, highlighting the potential of alternative energy sources to drive reactions efficiently. nih.gov

These strategies collectively aim to create more sustainable synthetic pathways, reducing the reliance on hazardous materials and energy-intensive purification steps like chromatography. nih.gov

Table 1: Green Chemistry Approaches in the Synthesis of Nitrile Compounds

| Green Approach | Example/Methodology | Key Advantages | Source |

|---|---|---|---|

| Eco-Friendly Catalysts | Use of cellulose sulfuric acid (CSA) or sulfated polyborate in Knoevenagel condensations. | Biodegradable, reusable, avoids toxic metal catalysts. | researchgate.netmdpi.com |

| Alternative Solvents | Employing water, PEG-400, or gluconic acid aqueous solutions as the reaction medium. | Reduces use of volatile organic compounds (VOCs), often biodegradable and non-toxic. | nih.govresearchgate.netresearchgate.net |

| Alternative Energy Sources | Ultrasound-assisted synthesis. | Can enhance reaction rates, improve yields, and allow for catalyst-free reactions. | nih.gov |

| Atom Economy | One-pot, multi-component reactions (e.g., Strecker reaction for α-aminonitriles). | High efficiency, reduces intermediate isolation steps, minimizes waste. | mdpi.com |

Mechanistic Insights into this compound Formation and Functionalization

Understanding the reaction mechanisms and stereochemical outcomes is fundamental to controlling the synthesis of complex molecules like this compound.

Proposed Reaction Mechanisms (e.g., Zwitterionic Intermediates in Cycloadditions)

The formation of highly functionalized carbon frameworks, such as those in substituted tricarbonitriles, can often proceed through multi-step reaction pathways involving reactive intermediates. One commonly proposed mechanism, particularly in cycloaddition reactions, involves the formation of a zwitterionic intermediate. nih.gov

For instance, in [3+2] cycloadditions between 1,3-dipoles (like nitrones or ylides) and electron-deficient alkenes (dipolarophiles), the reaction can proceed through a stepwise mechanism. nih.govresearchgate.net The formation of a zwitterionic intermediate is favored by polar interactions between the reactants, the presence of substituents that can stabilize ionic centers, and polar reaction environments. nih.gov The presence of acyclic adducts in some reaction mixtures can suggest that the process occurs via such an intermediate. nih.gov

However, it is noteworthy that while a zwitterionic pathway is often theoretically possible, computational studies using Density Functional Theory (DFT) have shown that some [3+2] cycloadditions proceed via a concerted, one-step mechanism, with attempts to locate a stable zwitterionic intermediate being unsuccessful. nih.gov The actual mechanism can be highly dependent on the specific nature of the reactants and conditions. In the context of forming a molecule like this compound, reactions involving precursors like sulfur ylides with cyano-activated alkenes could plausibly involve such stepwise pathways. researchgate.netnih.gov

Stereochemical Considerations in Synthesis (e.g., E/Z Isomerism)

When a carbon-carbon double bond is formed during a synthesis, the potential for geometric isomerism (E/Z isomerism) arises. studymind.co.uk This is particularly relevant in the synthesis of acrylonitrile derivatives, where reactions like the Knoevenagel condensation are employed. rsc.orgnih.gov The restricted rotation around the C=C double bond means that the spatial arrangement of substituents becomes fixed, leading to distinct E and Z isomers. studymind.co.uk

The ratio of E to Z isomers can be significantly influenced by the reaction conditions and the nature of the reactants. nih.gov For example, in the condensation of 2-(benzothiazol-2-ylthio)acetonitrile with various aromatic aldehydes, the substitution pattern on the aldehyde plays a crucial role. Condensation with furan-2-carbaldehyde or thiophene-2-carbaldehyde (B41791) can lead exclusively to the E-isomer, whereas using benzaldehyde or its derivatives with electron-donating groups may result in an E/Z mixture, with the E-isomer being predominant. nih.gov

In other cases, high stereoselectivity for the Z-isomer of acrylonitrile derivatives has been achieved through eco-friendly synthetic approaches. researchgate.netrsc.org DFT calculations have been used to rationalize these outcomes, showing that in some instances, the Z-isomer is thermodynamically more stable than the E-isomer by a small energy margin. researchgate.netrsc.org The control of stereochemistry is critical as E and Z isomers can have different physical, chemical, and biological properties. studymind.co.uk

Table 2: Factors Influencing Stereoselectivity in Acrylonitrile Synthesis

| Factor | Influence on Stereochemistry (E/Z Ratio) | Example | Source |

|---|---|---|---|

| Reactant Structure | The electronic and steric properties of the aldehyde and acetonitrile (B52724) precursors. | Condensation with furan-2-carbaldehyde yields E-isomers exclusively, while benzaldehyde gives E/Z mixtures. | nih.gov |

| Catalyst | The choice of catalyst can improve selectivity for a specific isomer. | Certain eco-friendly catalysts have shown improved selectivity for (Z)-acrylonitrile derivatives. | researchgate.netrsc.org |

| Solvent Polarity | Less polar solvents can sometimes favor the formation of the Z-isomer. | General observation in hydrazone synthesis, applicable to related C=N and C=C systems. | researchgate.net |

| Thermodynamic Stability | The relative stability of the final E and Z products can dictate the major isomer formed. | DFT calculations showed the Z-isomer of a synthesized acrylonitrile to be more stable by 2.61 kcal mol-1. | researchgate.netrsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Phenylethane 1,1,2 Tricarbonitrile and Its Derivatives

X-ray Crystallography of 2-Phenylethane-1,1,2-tricarbonitrile and Analogues

A related compound, 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile, crystallizes in the centrosymmetric orthorhombic space group Pbca. nih.gov While the specific crystal data for this compound is not detailed in the provided sources, the analysis of such analogues provides a framework for understanding its solid-state behavior.

Interactive Table: Crystallographic Parameters for a Tricyano-Substituted Analogue

Analysis of Crystal Packing and Supramolecular Interactions (e.g., π-Stacking, C-H···N interactions)

The crystal packing of nitrile-rich aromatic compounds is often governed by a combination of weak intermolecular forces that create a stable, repeating supramolecular architecture. ias.ac.in For this compound, two primary interactions are expected to dominate its crystal packing.

π-Stacking: The planar phenyl rings can stack on top of one another, a phenomenon driven by favorable electrostatic and van der Waals interactions. In similar structures, these π–π stacking distances are typically observed in the range of 3.4 to 3.6 Å. nih.gov These interactions are crucial in organizing the molecules into columns or layers within the crystal lattice.

C-H···N Interactions: The nitrile groups are excellent hydrogen bond acceptors. The hydrogen atoms on the phenyl ring and the ethane (B1197151) backbone can form weak C-H···N hydrogen bonds with the nitrogen atoms of nitrile groups on adjacent molecules. These directional interactions act as "supramolecular synthons," guiding the assembly of molecules into specific, predictable patterns. ias.ac.in In a related tricyanovinyl compound, C—H⋯NC interaction distances were measured at 2.637 Å. nih.gov

Conformational Analysis in the Solid State

In the solid state, the molecule's conformation is "frozen" within the crystal lattice. X-ray diffraction allows for the precise determination of torsion angles, particularly the angle describing the rotation around the C1-C2 bond of the ethane backbone and the C2-C(phenyl) bond. This reveals the spatial relationship between the phenyl group and the three nitrile substituents. The observed conformation is a balance between minimizing steric hindrance between bulky groups and maximizing favorable intermolecular packing interactions. For analogous compounds, the powerful electron-withdrawing tricyanovinyl group has been shown to force partial planarity across the molecule to facilitate efficient packing. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C. uobasrah.edu.iq

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to its unique chemical structure. The electron-withdrawing nature of the three nitrile groups significantly influences the chemical shifts of nearby nuclei, causing them to appear at a lower field (deshielded). libretexts.org

¹H NMR: The spectrum would feature signals for the aromatic protons of the phenyl group, typically in the 6.5–8.0 ppm range. libretexts.org The two protons on the ethane backbone (at C1 and C2) would appear as a complex multiplet, significantly shifted downfield due to the influence of the adjacent phenyl and nitrile groups. The vicinal coupling constant (³JHH) between these two protons would provide information about the dihedral angle between them.

¹³C NMR: The spectrum would show characteristic signals for the nitrile carbons (C≡N) around 110-120 ppm. The carbons of the phenyl ring would appear in the aromatic region (120-150 ppm). The two carbons of the ethane backbone (C1 and C2) would be deshielded and appear further downfield than in a simple alkane.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced 2D NMR techniques are necessary to confirm connectivity and analyze the molecule's preferred conformation in solution. ipb.pt

COSY (Correlation Spectroscopy): This experiment would definitively establish the bond connectivity between the two protons on the ethane backbone by showing a cross-peak between their signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of the C1 and C2 signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It would be crucial for confirming the connection of the phenyl ring to C2 and the nitrile groups to C1 and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY data can reveal the preferred rotational conformation (rotamer) around the C1-C2 single bond by showing correlations between specific phenyl protons and the protons on the ethane backbone.

Vibrational Spectroscopy (Infrared and Raman) in Molecular Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com For this compound, the spectra are dominated by vibrations from the nitrile and phenyl groups.

The most characteristic feature in the IR spectrum is the nitrile (C≡N) stretching vibration. This typically appears as a strong, sharp absorption band in the region of 2260–2240 cm⁻¹. The presence of multiple nitrile groups may lead to a complex or broadened band in this region.

Other important vibrational modes include:

Aromatic C-H Stretch: Found above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1600–1450 cm⁻¹ region, characteristic of the phenyl ring.

C-H Bending Vibrations: Occur at lower frequencies and can provide information about the substitution pattern of the phenyl ring.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to compute the vibrational frequencies and aid in the precise assignment of each band observed in the experimental IR and Raman spectra. mdpi.comnih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound

Spectroscopic Signatures of Intermolecular Interactions

The physical properties and crystalline structure of molecules are significantly influenced by intermolecular interactions, which can be detected through spectroscopic methods. The nitrile functional group possesses a strong dipole moment, making dipole-dipole interactions a significant force in the solid and liquid states of this compound. In the solid state, these interactions can lead to an ordered, anti-parallel alignment of the nitrile groups to maximize electrostatic attraction. researchgate.net Such specific arrangements can influence the exact frequency and shape of the C≡N stretching band in the IR spectrum of a solid-state sample compared to a solution spectrum.

Furthermore, the nitrogen atom of a nitrile group can act as a hydrogen bond acceptor. While this compound cannot act as a hydrogen bond donor, it can form hydrogen bonds with protic solvents or with other molecules that contain O-H or N-H groups. researchgate.net The formation of a hydrogen bond with the nitrile nitrogen typically causes a slight shift in the C≡N stretching frequency.

In derivatives of this compound that contain hydrogen bond donating groups (e.g., amide or carboxylic acid functions), these interactions become much more prominent. The most telling spectroscopic signature of hydrogen bonding is the appearance of the O-H or N-H stretching bands. In a non-hydrogen-bonding environment, these bands are relatively sharp. However, strong intermolecular hydrogen bonding causes these bands to broaden significantly and shift to lower wavenumbers (a red-shift). specac.com The extent of this broadening and shifting provides a qualitative measure of the strength of the hydrogen bonding interactions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₁H₇N₃), the nominal molecular weight is 181 g/mol . High-resolution mass spectrometry (HRMS) can provide an exact mass measurement with high precision, allowing for the unambiguous confirmation of the elemental composition.

Electron ionization (EI) mass spectrometry also provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion (M⁺˙) is often energetically unstable and breaks apart into smaller, charged fragments and neutral radicals. wikipedia.org The pattern of these fragments is characteristic of the molecule's structure.

For aromatic nitriles, the molecular ion peak is often strong and readily observable. miamioh.edu The fragmentation of this compound is expected to be directed by the stability of the phenyl group and the presence of the nitrile functions. Key fragmentation pathways would include:

Loss of a hydrogen radical (H·): Cleavage of the benzylic C-H bond can lead to a stable [M-H]⁺ ion.

Loss of a cyano radical (·CN): This would result in an [M-26]⁺ fragment. miamioh.edu

Loss of hydrogen cyanide (HCN): A rearrangement followed by elimination of HCN can produce an [M-27]⁺ fragment. miamioh.edu

Benzylic C-C cleavage: The most significant fragmentation for compounds containing a benzyl (B1604629) group is often the cleavage of the bond beta to the aromatic ring. This would lead to the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91.

Formation of the phenyl cation: Loss of the entire ethane-tricarbonitrile side chain can result in the phenyl cation (C₆H₅⁺) at m/z 77.

| m/z Value | Proposed Ion Structure | Neutral Loss |

|---|---|---|

| 181 | [C₁₁H₇N₃]⁺˙ (Molecular Ion) | - |

| 180 | [C₁₁H₆N₃]⁺ | H· |

| 155 | [C₁₀H₇N₂]⁺ | ·CN |

| 154 | [C₁₀H₆N₂]⁺˙ | HCN |

| 91 | [C₇H₇]⁺ (Tropylium ion) | ·CH(CN)CH(CN)₂ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | ·CH₂(CN)C(CN)₂H |

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the availability of advanced computational chemistry methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), specific studies focusing on the molecular structure, electronic properties, and photophysical characteristics of this particular molecule have not been identified.

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. Methodologies frequently employed in the field include:

Density Functional Theory (DFT): Used to investigate the electronic structure of molecules. Key applications include geometry optimization to find the most stable three-dimensional arrangement of atoms (conformational landscapes) and analysis of frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and electronic transitions. It also allows for the mapping of electron density distribution to explore characteristics like intramolecular charge transfer.

Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT used to study the properties of molecules in their excited states. This method is crucial for predicting electronic absorption spectra (how a molecule interacts with light) and understanding the nature of electronic transitions. It can also be used to model how a solvent's polarity might affect these optical properties, a phenomenon known as solvatochromism.

While extensive research utilizing these methods exists for a vast number of organic molecules, including isomers and structurally related compounds, the specific application to this compound appears to be absent from the current body of scientific literature. PubChem, a comprehensive database of chemical molecules, contains an entry for an isomer, 2-phenylethane-1,1,1-tricarbonitrile, but not for the 1,1,2-tricarbonitrile variant. nih.gov Similarly, data is available for a related but structurally distinct compound, 2-Phenylethene-1,1,2-tricarbonitrile (B15400846), which features a carbon-carbon double bond instead of a single bond. nih.gov

The absence of dedicated research means that specific data points, such as optimized bond lengths and angles, HOMO-LUMO energy gaps, electron density maps, predicted absorption maxima, and solvatochromic shifts for this compound, are not available. Consequently, a detailed article with specific research findings and data tables on this compound cannot be generated at this time. Such an analysis would require novel, original research involving sophisticated quantum chemical calculations.

Computational Chemistry and Theoretical Investigations of 2 Phenylethane 1,1,2 Tricarbonitrile

Quantum Chemical Analysis of Intermolecular Interactions and Hydrogen Bonding

There is a lack of published studies performing quantum chemical analyses on the intermolecular interactions of 2-Phenylethane-1,1,2-tricarbonitrile. Such studies would be crucial for understanding how this molecule interacts with itself and with other molecules in various environments.

Hydrogen Bonding Interactions with Solvent Molecules

No specific computational data was found regarding the hydrogen bonding interactions between this compound and various solvent molecules. The nitrile groups of this compound could theoretically act as hydrogen bond acceptors, and the phenyl and ethane (B1197151) backbone could engage in weaker C-H···X interactions. However, without dedicated computational studies, the strengths, geometries, and energetic details of these potential interactions remain unquantified.

Binding Energy Calculations and Basis Set Superposition Error (BSSE) Correction

Detailed binding energy calculations for dimers of this compound or its complexes with other molecules are not present in the current body of scientific literature. Furthermore, information on the application of Basis Set Superposition Error (BSSE) correction methods, which are essential for accurate binding energy predictions, is also unavailable for this specific compound.

Theoretical Studies of Reaction Mechanisms and Energetics

The reaction mechanisms and energetics involving this compound have not been the subject of detailed theoretical investigation. Such studies are vital for predicting the reactivity, stability, and potential synthetic pathways related to this molecule.

Transition State Analysis and Reaction Pathways

There are no available computational studies that have identified and analyzed the transition states for reactions involving this compound. As a result, specific reaction pathways, which are elucidated through the mapping of potential energy surfaces and the characterization of transition state structures, have not been computationally described.

Energy Barriers and Reaction Kinetics Predictions

Without transition state analysis, the energy barriers for potential reactions of this compound cannot be calculated. Consequently, predictions of its reaction kinetics and rate constants under various conditions are not available from a theoretical standpoint.

Reactivity Profiles and Electrochemical Properties of 2 Phenylethane 1,1,2 Tricarbonitrile Derivatives

Electrochemical Reduction and Oxidation Behavior

The presence of multiple nitrile groups provides several redox-active sites, making the electrochemical behavior of these compounds a subject of significant interest. The reduction and oxidation processes are typically studied using voltammetric techniques to elucidate electron transfer mechanisms and the stability of resulting intermediates.

Cyclic Voltammetry and Polarography Studies

Cyclic voltammetry (CV) is a principal technique used to investigate the redox properties of aryl carbonitrile derivatives. nih.govnih.gov Studies on related compounds, such as 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, in non-aqueous solvents like dimethylformamide (DMF), reveal complex redox patterns. nih.govnih.govresearchgate.net Typically, the first reduction step is observed to be reversible or quasi-reversible. nih.govnih.gov This initial step is often attributed to the formation of a radical anion, a species where the molecule has gained a single electron. Subsequent reduction steps are generally irreversible, indicating that the resulting species undergo rapid chemical changes. nih.govnih.gov

For instance, the electrochemical analysis of (p-methoxybenzal)malononitrile, a related malononitrile (B47326) derivative, shows a cathodic peak potential (Epc) of -1.64 V (vs. Ferrocene/Ferrocenium) in acetonitrile (B52724). bsu.edu The redox potentials for various aryl carbonitrile derivatives can be systematically measured and compared using CV, often with a platinum working electrode and a reference electrode like Ag/AgNO₃. nih.gov The observed processes are typically diffusion-controlled, as confirmed by the linear relationship between the cathodic peak current and the square root of the scan rate. nih.govelectrochemsci.org

Below is a table summarizing representative electrochemical data for related aryl carbonitrile compounds, illustrating the typical potential ranges observed in cyclic voltammetry experiments.

| Compound Derivative | First Reduction Potential (Epc1 vs. Fc/Fc+/V) | Second Reduction Potential (Epc2 vs. Fc/Fc+/V) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide | -1.01 | -1.92 | DMF/TBAP | nih.gov |

| 3-(4-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-di-N-oxide | -0.95 | -1.90 | DMF/TBAP | nih.gov |

| 3-(4-methoxyphenyl)-quinoxaline-2-carbonitrile 1,4-di-N-oxide | -1.05 | -1.95 | DMF/TBAP | nih.gov |

| (p-methoxybenzal)malononitrile | -1.64 | N/A | Acetonitrile/[NBu4][PF6] | bsu.edu |

Electron Transfer Mechanisms and Irreversibility

The electron transfer (ET) mechanism for compounds containing multiple cyano groups often involves a stepwise reduction. nih.govnih.gov The initial, typically reversible, one-electron reduction leads to the formation of a radical anion. nih.govnih.gov The stability of this radical anion is crucial in determining the reversibility of the process. If the radical anion is stable on the timescale of the CV experiment, the process appears reversible.

Influence of pH and Substituents on Redox Potentials

The redox potentials of these compounds are highly sensitive to both the molecular structure and the experimental conditions, such as the pH of the medium.

Influence of Substituents: The nature of substituents on the phenyl ring significantly impacts the ease of reduction. Electron-withdrawing groups (such as -NO₂, -Cl, or -CN) facilitate reduction by stabilizing the resulting anion radical. nih.govnih.govnih.gov This stabilization leads to a shift in the reduction potential to less negative (more positive) values. Conversely, electron-donating groups (like -OCH₃ or -CH₃) make the reduction more difficult, shifting the potential to more negative values. nih.govnih.gov This correlation between molecular structure and reduction potential is a well-established principle, where reduction is made easier by an increased net positive charge at the electroactive site. nih.govnih.gov

Cycloaddition and Addition Reactions of the Tricarbonitrile Moiety

The electron-deficient nature of the carbon atoms bearing the nitrile groups makes the tricarbonitrile moiety an excellent candidate for participating in cycloaddition and addition reactions, particularly with electron-rich partners. libretexts.org

Reactions with Electron-Rich Olefins and Alkynes

The tricarbonitrile group activates the adjacent C-C bond, making it an effective component in reactions with electron-rich alkenes and alkynes. pearson.commsu.edu These reactions are classic examples of electrophilic additions where the electron-rich π-system of the olefin or alkyne acts as a nucleophile. msu.edu

In reactions analogous to the Paterno-Büchi reaction, a [2+2] photocycloaddition can occur between a carbonyl-containing compound (as a proxy for the electrophilic trinitrile) and an electron-rich olefin to form a four-membered ring system (an oxetane). Similarly, highly cyanated molecules like tetracyanobenzene are known to undergo photoinduced electron transfer (PET) reactions with aromatic olefins, initiating a sequence that leads to complex adducts. nih.gov The reaction is initiated by the transfer of an electron from the olefin to the electron-accepting cyano-compound. nih.gov While specific studies on 2-phenylethane-1,1,2-tricarbonitrile are scarce, its reactivity is expected to parallel that of other poly-cyano compounds, where it acts as the electron-accepting component.

Formation of Novel Ring Systems and Adducts

The reaction of activated tricarbonitrile systems with dienophiles can lead to a variety of new cyclic structures. Intramolecular Diels-Alder reactions ([4+2] cycloadditions) of related compounds, such as pyridazinecarbonitriles bearing alkyne side chains, have been shown to produce fused benzonitrile (B105546) systems. mdpi.comresearchgate.net The presence of an electron-withdrawing cyano group is often essential for these transformations to proceed efficiently. mdpi.com

Furthermore, formal [3+2] cycloaddition reactions, for instance between electron-rich aryl epoxides and alkenes, can yield five-membered tetrahydrofuran (B95107) rings. mdpi.com It is plausible that the tricarbonitrile moiety in this compound could act as a 1,3-dipole equivalent under certain conditions or participate in radical-mediated cyclizations to form novel carbocyclic or heterocyclic systems. For example, reactions of styrenes with α-bromocarbonyls can proceed via a [2+1] cycloaddition to form donor-acceptor cyclopropanes. rsc.org These examples from related chemistry highlight the potential of the tricarbonitrile functional group to serve as a building block for constructing complex ring systems.

The following table lists cycloaddition reactions involving related electron-deficient systems and electron-rich partners, illustrating the types of ring systems that can be formed.

| Electron-Deficient Reactant (Analogue) | Electron-Rich Partner | Reaction Type | Resulting Ring System | Reference |

|---|---|---|---|---|

| 1,2,3-Indanetrione | 2,3-Diphenyl-1,4-dioxene | [2+2] Photocycloaddition | Oxetane | |

| 4-Pyridazinecarbonitrile derivative | Intramolecular Alkyne | [4+2] Cycloaddition (Diels-Alder) | Fused Benzonitrile | mdpi.com |

| Aryl Epoxide | Alkene | Formal [3+2] Cycloaddition | Tetrahydrofuran | mdpi.com |

| Styrene | α-Bromocarbonyl | Formal [2+1] Cycloaddition | Cyclopropane | rsc.org |

Chemical Stability and Investigated Degradation Pathways

The chemical stability and degradation of this compound, as an aromatic nitrile, are dictated by the interplay between the stable phenyl group and the reactive nitrile functional groups. The aromatic ring generally imparts stability, while the electron-withdrawing nature of the nitrile groups influences the reactivity of the molecule. fiveable.me The carbon atom of a nitrile group is electrophilic, making it susceptible to nucleophilic attack. libretexts.org

Investigations into the degradation of aromatic nitriles have revealed several key pathways, primarily involving enzymatic processes and chemical transformations such as hydrolysis and reduction.

Microbial and Enzymatic Degradation

Microorganisms have developed specific enzymatic pathways to degrade aromatic nitriles. These pathways are a significant route for the environmental breakdown of such compounds. nih.gov The primary mechanism for the microbial degradation of benzonitrile, a model aromatic nitrile, involves the conversion of the nitrile group into a carboxylic acid and ammonia. This transformation can occur via two main enzymatic routes. ethz.ch

One pathway utilizes a single enzyme, nitrilase , which directly hydrolyzes the nitrile to the corresponding carboxylic acid (benzoate in the case of benzonitrile) and ammonia. ethz.ch

The second pathway is a two-step process involving two different enzymes:

Nitrile hydratase first converts the nitrile into an amide (e.g., benzamide). ethz.chnih.gov

Amidase then hydrolyzes the amide to the carboxylic acid and ammonia. ethz.chnih.gov

Once formed, the resulting carboxylated intermediates, such as benzoate, are further metabolized by the microorganisms through central pathways, eventually leading to intermediates of the TCA cycle. nih.gov Studies on various bacteria, including species of Rhodococcus, Klebsiella, and Burkholderia, have elucidated these degradation routes. ethz.chnih.gov

Metabolic and Chemical Degradation

In addition to microbial degradation, the metabolic fate of aromatic nitriles has been investigated in vitro using mammalian liver enzymes. These studies show that metabolism can occur either on the aromatic ring or at the nitrile group. nih.gov For instance, some benzonitriles undergo oxidative metabolism to produce ring-hydroxylated metabolites. nih.gov

Chemical degradation pathways for aromatic nitriles are also well-documented and typically involve hydrolysis or reduction of the nitrile group.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids, often under acidic conditions with heating. This reaction proceeds through an amide intermediate. libretexts.org

Reduction: The nitrile groups can be chemically reduced to form primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane (B2863991) can accomplish this transformation. libretexts.orgnih.gov The efficiency of these reductions can be affected by other substituents on the aromatic ring; electron-withdrawing groups tend to increase the reaction rate. nih.gov

The following table summarizes the degradation products observed for various aromatic nitriles from different degradation pathways.

| Compound | Degradation Pathway/Condition | Primary Product(s) |

| Benzonitrile | Microbial (Nitrilase or Nitrile hydratase/Amidase) | Benzoate and Ammonia ethz.chnih.gov |

| o-Tolunitrile | In vitro (Rat Liver) | o-Cyanobenzyl alcohol, Phthalide nih.gov |

| Nitroxynil | In vitro (Rat Liver) | 3-Iodo-4-hydroxy-5-nitrobenzamide, 3-Iodo-4-hydroxy-5-nitrobenzoic acid nih.gov |

| General Aromatic Nitriles | Chemical (Acid Hydrolysis) | Carboxylic Acid, Amide (intermediate) libretexts.org |

| General Aromatic Nitriles | Chemical (Reduction with LiAlH₄ or BH₂(NiPr)₂) | Primary Amine libretexts.orgnih.gov |

Advanced Photophysical Properties and Optoelectronic Performance

Intramolecular Charge Transfer (ICT) Characteristics

The defining feature of push-pull systems derived from 2-phenylethene-1,1,2-tricarbonitrile (B15400846) is the presence of a strong intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting tricyanovinyl moiety upon photoexcitation. This phenomenon is responsible for the unique optical properties of these molecules.

Spectroscopic Evidence for ICT Bands

The primary evidence for ICT in these chromophores comes from UV/Vis absorption spectroscopy. The electronic transition from the ground state to the first excited state involves a significant relocation of electron density from the donor end of the molecule to the acceptor end. This transition appears as a distinct, often intense, absorption band in the visible region of the spectrum.

Key spectroscopic indicators of ICT include:

Red-Shifted Absorption: Compared to the parent compound lacking a strong donor, donor-substituted derivatives exhibit absorption maxima (λmax) at much longer wavelengths (a bathochromic or red shift). This shift indicates that the energy gap between the ground and excited states is lowered, a hallmark of strong ICT. nih.gov

Solvatochromism: The position of the ICT absorption band is often highly sensitive to the polarity of the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, typically leading to a further red shift. This positive solvatochromism is a strong indicator of a charge-transfer transition.

Broad Band Shape: ICT absorption bands are often broad and lack fine vibrational structure due to the significant change in charge distribution and molecular geometry between the ground and excited states.

Relationship between Molecular Structure and ICT Efficiency

The efficiency and energy of the ICT process are directly tunable by modifying the molecular structure. The key relationship is governed by the electronic strength of the donor and acceptor groups and the nature of the π-conjugated bridge that connects them. In derivatives of 2-phenylethene-1,1,2-tricarbonitrile, the tricyanovinyl group is a very strong and fixed acceptor. Therefore, modifications primarily involve the donor group and the phenyl π-system.

Donor Strength: Increasing the electron-donating strength of the substituent on the phenyl ring leads to a more efficient ICT. For instance, replacing a methoxy (B1213986) (-OCH₃) donor with a stronger dialkylamino (-NR₂) group results in a more pronounced red shift of the ICT band and a larger change in dipole moment upon excitation.

π-Conjugation: Extending the π-conjugated system that links the donor and acceptor can also enhance ICT efficiency and shift the absorption to longer wavelengths. koreascience.kr For example, replacing the phenyl ring with a more easily polarizable thiophene (B33073) ring can significantly impact the photophysical properties. rsc.org A lower HOMO-LUMO energy gap is often associated with a significant effect of intramolecular charge transfer. nih.gov

Nonlinear Optical (NLO) Properties of 2-Phenylethane-1,1,2-tricarbonitrile Derivatives

Push-pull chromophores based on the tricyanovinylbenzene framework are of significant interest for second- and third-order nonlinear optical (NLO) applications, which are crucial for technologies like optical data storage, signal processing, and telecommunications. frontiersin.orgnih.gov The large change in dipole moment associated with the ICT transition is a primary contributor to a high molecular first hyperpolarizability (β), a key measure of second-order NLO activity.

Theoretical Calculations of Polarizability and Hyperpolarizability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential tools for predicting and understanding the NLO properties of these molecules. nih.govnih.gov These computational methods allow for the calculation of key NLO-related parameters.

Polarizability (α): This parameter describes the linear response of the molecular electron cloud to an external electric field.

First Hyperpolarizability (β): This tensor quantity describes the first nonlinear (or second-order) response and is responsible for phenomena like second-harmonic generation (SHG). The total or static first hyperpolarizability (βtotal) is a critical figure of merit for NLO chromophores.

Calculation Methods: The finite-field (FF) method is a common approach implemented in computational packages to calculate these properties. dtic.mil Functionals such as B3LYP are often paired with basis sets like 6-311++G(d,p) to provide a reliable estimation of molecular geometries, electronic structure, and NLO responses. nih.govresearchgate.net

The following table presents representative theoretical data for analogous push-pull chromophores, illustrating the magnitude of calculated NLO properties.

| Molecule Type | Donor Group | Acceptor Group | Calculation Method | β (esu) | Reference |

| D-π-A Triazine Derivative | Varies | Triazine | B3LYP/6-311**G(d,p) | (Value is 15-24 times higher than Urea) | nih.gov |

| D-π-A Thiophene Derivative | Tetrahydroquinoline | Tricyanovinylene | DFT | (μβ = 4840 × 10⁻⁴⁸ esu) | rsc.org |

| D-π-A Triphenylamine | Triphenylamine | Dicyanovinylene | DFT | 66,275.95 a.u. (1.83 x 10⁻²⁷ esu) | frontiersin.org |

| Octupolar Benzene Derivative | p-diethylaminostyryl | Tricyano | Not Specified | (Value is 5x larger than dipolar analogue) | researchgate.net |

Note: Values are converted for comparison where necessary. 1 a.u. of first hyperpolarizability ≈ 8.6393 × 10⁻³³ esu. Some references report μβ, the product of the dipole moment and hyperpolarizability, which is relevant for electro-optic applications.

Structure-NLO Property Relationships and Design Principles

Theoretical and experimental studies have established clear principles for designing tricyanovinylbenzene derivatives with enhanced NLO responses.

Maximizing ICT: A strong NLO response is directly linked to efficient ICT. Therefore, the principles that enhance ICT—strong donors and acceptors connected by an efficient π-bridge—also enhance the first hyperpolarizability (β). nih.gov

Donor and Acceptor Strength: The combination of a very strong acceptor like tricyanovinyl with potent donors (e.g., N,N-dialkylamino groups) is a foundational design principle.

π-Conjugated Bridge: The nature of the π-linker is critical. Aromatic systems like phenyl or thiophene rings are effective. Extending the conjugation length generally increases the hyperpolarizability, though it may be accompanied by a decrease in transparency. koreascience.kr

Molecular Geometry: While planar structures can promote conjugation, nonplanar (octupolar) designs can also lead to very large NLO responses and may offer advantages in preventing macroscopic centrosymmetric alignment in bulk materials, which would cancel out the second-order NLO effect. researchgate.netnih.gov

Application as Push-Pull Chromophores in Optoelectronic Devices

The D-π-A structure of functionalized 2-phenylethene-1,1,2-tricarbonitrile derivatives makes them ideal candidates for use as active components in various optoelectronic devices. researchgate.net The tricyanovinyl group acts as a potent acceptor (A), the phenyl ring serves as the π-bridge, and an appended group like a dialkylamine functions as the donor (D).

These push-pull chromophores are particularly relevant for:

Electro-Optic (EO) Modulators: In these devices, an external electric field is used to alter the refractive index of the NLO material. Chromophores with high μβ values are essential for achieving high EO activity. rsc.org

Organic Photovoltaics (OPVs): The strong ICT character facilitates charge separation upon light absorption, a critical step in converting light to electricity.

Third-Order NLO Applications: While known for second-order properties, these systems also exhibit third-order NLO effects like two-photon absorption, which is useful in applications such as optical limiting and 3D microfabrication. nih.govanu.edu.au

The synthesis of these materials often involves versatile and efficient chemical reactions, allowing for the creation of a wide array of derivatives with tailored properties for specific device applications. nih.govresearchgate.net

Design Principles for Push-Pull Dyes

The design of push-pull dyes is a cornerstone of modern organic electronics, enabling the fine-tuning of molecular electronic properties for a range of applications. These dyes are characterized by a molecular structure that incorporates an electron-donating (donor) group and an electron-accepting (acceptor) group, connected by a π-conjugated bridge. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

The core principle behind their function lies in the ability to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The donor group, rich in electrons, elevates the HOMO energy level, while the acceptor group, deficient in electrons, lowers the LUMO energy level. This strategic manipulation of frontier molecular orbitals results in a reduced HOMO-LUMO energy gap, which is crucial for tailoring the absorption and emission properties of the dye.

Key design considerations for effective push-pull dyes include:

Strength of Donor and Acceptor Groups: The potency of the donor and acceptor moieties directly influences the degree of charge transfer and, consequently, the energy of the ICT band. Stronger donors and acceptors lead to a more pronounced charge separation in the excited state and typically result in absorption at longer wavelengths (a bathochromic or red shift).

Nature of the π-Conjugated Bridge: The length and composition of the π-linker are critical in mediating the electronic communication between the donor and acceptor. An extended conjugation length generally leads to a red-shifted absorption and can enhance the molar extinction coefficient. The planarity of the bridge is also vital for efficient charge delocalization.

Performance in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are leading applications for advanced organic materials, leveraging their tunable electronic properties and processability. In OLEDs, the emissive layer is composed of organic molecules that emit light upon the recombination of electrons and holes. The color and efficiency of the emission are dictated by the photophysical properties of the emitter, often a push-pull dye, which can be tailored to achieve high quantum yields and specific emission wavelengths.

In OFETs, organic semiconductors are utilized as the active channel material for charge transport. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor, which is influenced by molecular packing in the solid state and the energy levels of the HOMO and LUMO for efficient charge injection from the electrodes.

Despite the potential utility of molecules with strong electron-accepting groups for n-type or ambipolar OFETs, or as emissive components in OLEDs, a review of the scientific literature did not yield specific studies on the performance of this compound in either OLED or OFET devices. Consequently, there is no available data on its electroluminescence, charge mobility, or other relevant device metrics.

Role as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology that mimics natural photosynthesis. The core of a DSSC is a mesoporous semiconductor electrode, typically titanium dioxide (TiO2), coated with a monolayer of sensitizer (B1316253) dye molecules. The dye absorbs incident sunlight, leading to the injection of an electron into the conduction band of the semiconductor, which then generates a photocurrent.

Electron Injection and Coupling Strength in DSSCs

The efficiency of a DSSC is critically dependent on the rate and quantum yield of electron injection from the photoexcited dye into the semiconductor's conduction band. This process is governed by several factors, including the electronic coupling between the dye's LUMO and the semiconductor's conduction band states, as well as the driving force for electron transfer.

A strong electronic coupling facilitates rapid and efficient electron injection, minimizing competing de-excitation pathways such as fluorescence or non-radiative decay. The anchoring group of the dye, which binds it to the semiconductor surface, plays a pivotal role in establishing this coupling.

Specific experimental or theoretical studies on the electron injection dynamics and coupling strength of this compound as a sensitizer in DSSCs have not been reported in the available literature. Therefore, no data on its electron injection rates or the nature of its interaction with semiconductor surfaces is available.

HOMO-LUMO Energy Gaps and Their Impact on DSSC Efficiency

The HOMO and LUMO energy levels of the sensitizer dye are fundamental parameters that dictate the thermodynamic feasibility and efficiency of the key processes in a DSSC. The LUMO level of the dye must be energetically higher than the conduction band edge of the semiconductor to provide a sufficient driving force for electron injection. Conversely, the HOMO level of the dye must be lower than the redox potential of the electrolyte to ensure efficient regeneration of the oxidized dye.

There is no published research that provides the HOMO and LUMO energy levels or the energy gap for this compound in the context of DSSC applications. As a result, its potential efficiency as a sensitizer cannot be theoretically or experimentally assessed.

Rational Design of Sensitizers for Improved Performance

The rational design of sensitizers for DSSCs involves the strategic modification of the molecular structure to optimize light absorption, electron injection, and dye regeneration, while minimizing undesirable charge recombination processes. This is often achieved through the D-π-A architecture, where the donor, π-bridge, and acceptor components are systematically varied.

Key strategies for improving sensitizer performance include:

Broadening the Absorption Spectrum: Introducing stronger donors and acceptors or extending the π-conjugation to shift the absorption towards the near-infrared region of the solar spectrum.

Enhancing Molar Extinction Coefficient: Modifying the chromophore to increase the probability of light absorption.

Optimizing Energy Level Alignment: Fine-tuning the HOMO and LUMO levels to maximize the driving forces for electron injection and dye regeneration.

Suppressing Charge Recombination: Incorporating bulky substituents to create a blocking layer that prevents the recombination of injected electrons with the oxidized dye or the electrolyte.

While these principles are well-established in the field of DSSC research, there are no specific examples in the scientific literature of the rational design of sensitizers based on the this compound scaffold.

Emerging Research Avenues and Prospective Applications of 2 Phenylethane 1,1,2 Tricarbonitrile

Development of Novel Synthetic Methodologies for Enhanced Scalability

Currently, detailed and scalable synthetic routes specifically for 2-Phenylethane-1,1,2-tricarbonitrile are not widely reported in peer-reviewed literature. The synthesis of related tricarbonitrile compounds often involves multi-step reactions that may present challenges in terms of yield, purity, and cost-effectiveness on an industrial scale. google.comgoogle.com Future research will likely focus on developing novel synthetic pathways that are both efficient and scalable.

Key research objectives in this area could include:

One-Pot Syntheses: Designing a streamlined process where multiple reaction steps are carried out in a single reactor to minimize waste and improve efficiency.

Catalytic Approaches: Investigating the use of novel catalysts to improve reaction rates and selectivity, potentially lowering the energy requirements of the synthesis.

Flow Chemistry: Adapting synthetic routes to continuous flow processes, which can offer better control over reaction parameters and facilitate easier scaling compared to traditional batch methods.

A comparative table of potential synthetic approaches is presented below, highlighting areas for future development.

| Methodology | Potential Advantages | Foreseeable Challenges |

| Traditional Batch Synthesis | Well-understood principles | Scalability issues, potential for side reactions |

| Catalytic Synthesis | Increased efficiency, lower energy costs | Catalyst discovery and optimization |

| Flow Chemistry | Enhanced safety, precise process control | Initial setup costs, process optimization |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and availability |

Exploration of New Material Science Applications (e.g., Humidity Sensors)

The high density of nitrile groups in this compound suggests its potential for applications in material science, particularly where polarity and electronic properties are important. The nitrile group is known for its strong dipole moment and ability to engage in hydrogen bonding, making materials incorporating this functionality sensitive to polar molecules like water.

One promising application is in the development of humidity sensors. nih.govnih.govresearchgate.netmdpi.commdpi.com The mechanism of sensing would likely rely on changes in electrical properties, such as capacitance or resistance, as water molecules from the surrounding environment adsorb onto the surface of a material containing this compound. nih.gov The interaction with water molecules would alter the dielectric constant or charge transport characteristics of the material.

Future research in this domain would involve:

Polymer Functionalization: Incorporating this compound into polymer matrices to create flexible and processable sensing films.

Surface Deposition: Developing methods to deposit thin, uniform films of the compound onto electrode structures for sensor fabrication.

Performance Characterization: Testing the sensitivity, selectivity, response time, and long-term stability of these novel sensing materials.

Advanced Theoretical Modeling and Machine Learning Approaches in Property Prediction

As experimental data for this compound is scarce, theoretical modeling and machine learning present a powerful opportunity to predict its properties and guide future experimental work. aalto.finih.govelsevierpure.comacs.orgresearchgate.net

Theoretical Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate a range of fundamental properties. researchgate.net These calculations can provide insights into the molecule's electronic structure, vibrational frequencies, and reactivity.

Machine Learning: Machine learning models can be trained on larger datasets of known organic molecules to predict the properties of new compounds like this compound. aalto.finih.govelsevierpure.comacs.orgresearchgate.net This approach can be significantly faster than DFT for large-scale screening of potential applications.

The table below outlines key properties of this compound that could be predicted using these computational techniques.

| Property | Modeling Approach | Potential Application |

| Dipole Moment | DFT | Predicting solubility and intermolecular interactions |

| HOMO/LUMO Energies | DFT | Assessing electronic properties for sensor applications |

| Infrared Spectrum | DFT | Aiding in experimental identification and characterization |

| Toxicity | Machine Learning | Early-stage safety assessment |

| Solubility | Machine Learning | Guiding formulation and processing |

Integration in Hybrid Organic-Inorganic Systems for Advanced Functionality

The nitrile groups of this compound can act as ligands, capable of coordinating with metal ions. This opens up the possibility of integrating the molecule into hybrid organic-inorganic systems, such as Metal-Organic Frameworks (MOFs) or functionalized nanoparticles. frontiersin.orgnih.govfrontiersin.orgmdpi.comnih.gov Such hybrid materials can exhibit synergistic properties that are not present in the individual components.

Potential research directions include:

MOF Synthesis: Using this compound as an organic linker to construct novel MOFs with tailored pore sizes and functionalities for applications in gas storage or catalysis.

Surface Modification of Nanoparticles: Grafting the molecule onto the surface of inorganic nanoparticles to improve their dispersibility in organic matrices or to introduce specific functionalities.

Photophysical Properties: Investigating the luminescence or other optical properties of these hybrid systems, which could be influenced by charge transfer between the organic and inorganic components. nih.gov

The development of these hybrid materials could lead to advanced functionalities with applications in a wide range of fields, from electronics to catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。